Kadsutherin

Description

Contextualization within Dibenzocyclooctadiene Lignans (B1203133)

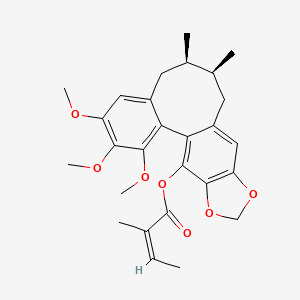

Kadsutherin belongs to the dibenzocyclooctadiene class of lignans, which are polyphenolic compounds found widely in the plant kingdom. iomcworld.com Lignans are formed by the dimerization of two phenylpropanoid units. iomcworld.com Dibenzocyclooctadiene lignans are characterized by a distinctive and complex chemical structure, featuring a central eight-membered ring fused to two benzene (B151609) rings. This unique skeleton is the basis for their diverse biological activities. researchgate.netresearchgate.net

These compounds are one of the most studied groups of biologically active substances extracted from medicinal plants in China and other Asian countries. researchgate.net Plants from the Schisandraceae family are a particularly rich source of these lignans. acgpubs.org Extensive research has demonstrated that dibenzocyclooctadiene lignans possess a variety of significant pharmacological effects, including anti-tumor, anti-HIV, anti-hepatitis, antioxidant, anti-platelet aggregation, and neuroprotective properties. researchgate.netacgpubs.org Their complex structures have made them compelling targets for phytochemical and pharmacological research. mdpi.com

Overview of Kadsura Species as a Source of Bioactive Compounds

The genus Kadsura, a member of the Schisandraceae family, encompasses approximately 28 species that are primarily distributed throughout eastern and southeastern Asia. acgpubs.org These plants have a long history of use in traditional Chinese medicine, where the stems and roots are commonly utilized to treat conditions such as rheumatic arthritis, menstrual irregularities, and gastrointestinal disorders. researchgate.netacgpubs.orgnih.gov For instance, the stems of Kadsura heteroclita are traditionally used for rheumatoid arthritis, while Kadsura coccinea is used for gastric and duodenal ulcers. researchgate.netnih.govmdpi.com

Modern scientific inquiry has confirmed that the Kadsura genus is a prolific source of bioactive compounds, with lignans and triterpenoids being the predominant chemical constituents. researchgate.netacgpubs.orgmdpi.com Phytochemical investigations of species like Kadsura heteroclita, Kadsura coccinea, Kadsura longipedunculata, and Kadsura interior have led to the isolation of numerous compounds. researchgate.netmdpi.comnih.govnih.gov These isolated compounds and crude extracts have been shown to exhibit a wide spectrum of in vitro and in vivo pharmacological activities, including anti-inflammatory, anti-HIV, antioxidant, hepatoprotective, and neuroprotective effects. researchgate.netacgpubs.orgnih.gov

Historical Perspective of this compound Isolation and Discovery

The journey into the research of this compound began with its initial isolation from the roots and stems of Kadsura coccinea, where it was identified as a new dibenzocyclooctadiene lignan (B3055560). acgpubs.orgthieme-connect.com This discovery paved the way for further exploration of related compounds within the Kadsura genus.

Subsequent research led to the isolation of a series of analogues. Three new dibenzocyclooctane-type lignans, named Kadsutherins A, B, and C, were isolated from the stems of Kadsura species, with their structures being determined through spectroscopic methods. researchgate.nettandfonline.com Notably, this compound C was the first dibenzocyclooctane lignan identified that did not have an oxygen-containing substituent at the C(2) position. researchgate.net

In 2008, another new compound, this compound D, was isolated from the stems of Kadsura interior and Kadsura heteroclita. tandfonline.comnih.gov This phytochemical investigation also identified twelve other known lignans from the same plant sources. nih.gov Further studies on the stems of Kadsura interior resulted in the isolation of four additional new lignans, designated this compound E, F, G, and H. researchgate.netoregonstate.edu These compounds were analyzed, and their structures were established through comprehensive spectroscopic analysis. researchgate.netoregonstate.edu Research on these isolated Kadsutherins also included evaluations of their biological activities, such as the inhibition of adenosine (B11128) diphosphate (B83284) (ADP) induced platelet aggregation. researchgate.netoregonstate.edu

Data Tables

Table 1: Overview of Isolated this compound Compounds This table summarizes the various this compound compounds and their plant sources as documented in scientific literature.

| Compound Name | Plant Source(s) | Plant Part(s) | Reference(s) |

| This compound | Kadsura coccinea | Roots and Stems | thieme-connect.com, acgpubs.org |

| This compound A | Kadsura species | Stems | researchgate.net, tandfonline.com, nih.gov |

| This compound B | Kadsura species | Stems | researchgate.net, tandfonline.com |

| This compound C | Kadsura species | Stems | researchgate.net, researchgate.net, tandfonline.com |

| This compound D | Kadsura interior, Kadsura heteroclita | Stems | nih.gov, tandfonline.com |

| This compound E | Kadsura interior | Stems | researchgate.net, oregonstate.edu |

| This compound F | Kadsura interior | Stems | researchgate.net, oregonstate.edu |

| This compound G | Kadsura interior | Stems | researchgate.net, oregonstate.edu, medchemexpress.com |

| This compound H | Kadsura interior | Stems | researchgate.net, oregonstate.edu |

Structure

3D Structure

Properties

Molecular Formula |

C27H32O7 |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

[(9R,10S)-3,4,5-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-19-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C27H32O7/c1-8-14(2)27(28)34-26-22-18(12-20-24(26)33-13-32-20)10-16(4)15(3)9-17-11-19(29-5)23(30-6)25(31-7)21(17)22/h8,11-12,15-16H,9-10,13H2,1-7H3/b14-8-/t15-,16+/m1/s1 |

InChI Key |

GEOIXWVVEFBXEI-NBWJXOEWSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC1=C2C(=CC3=C1OCO3)C[C@@H]([C@@H](CC4=CC(=C(C(=C42)OC)OC)OC)C)C |

Canonical SMILES |

CC=C(C)C(=O)OC1=C2C(=CC3=C1OCO3)CC(C(CC4=CC(=C(C(=C42)OC)OC)OC)C)C |

Origin of Product |

United States |

Biosynthetic Pathways and Chemical Synthesis Approaches of Kadsutherin

Elucidation of Proposed Biosynthetic Routes for Dibenzocyclooctadiene Lignans (B1203133)

The biosynthesis of dibenzocyclooctadiene lignans, such as Kadsutherin, is a complex process that is not yet fully elucidated. However, research has outlined a hypothetical pathway that begins with common precursors from the phenylpropanoid pathway. frontiersin.orgresearchgate.net Lignan (B3055560) biosynthesis generally starts with L-phenylalanine or L-tyrosine, which are converted into arylallylic alcohols like coniferyl alcohol. chim.it These alcohols serve as the fundamental C6C3 building blocks for a wide variety of lignans. chim.it

The proposed pathway to dibenzocyclooctadiene lignans involves the dimerization of two phenylpropanoid monomer units. frontiersin.org A key initial step is the acetylation of coniferyl alcohol to form coniferyl acetate, a reaction catalyzed by coniferyl alcohol acyltransferase (CFAT). frontiersin.orgresearchgate.net This is considered a committed step, directing the precursor away from lignin (B12514952) biosynthesis and toward the formation of dibenzocyclooctadiene lignans. frontiersin.org

Following the formation of coniferyl acetate, the pathway is thought to proceed through a series of oxidative couplings and cyclizations. While the exact enzymatic machinery is still under investigation, it is hypothesized that dirigent proteins and laccases or peroxidases play a crucial role in controlling the regio- and stereochemistry of the coupling of the two phenylpropanoid units to form the characteristic dibenzocyclooctadiene core. iomcworld.com The final steps likely involve further modifications, such as hydroxylations and methylations, to yield the diverse array of naturally occurring dibenzocyclooctadiene lignans, including this compound. researchgate.net

Recent advances in chemoproteomics, utilizing activity-based probes, are emerging as powerful tools to identify the specific enzymes involved in these complex biosynthetic pathways, which have traditionally been difficult to study due to the dispersion of relevant genes and the lack of efficient genetic manipulation systems in the source plants. frontiersin.org

| Precursor/Intermediate | Enzyme Family | Role in Biosynthesis |

| L-Phenylalanine/L-Tyrosine | Various | Initial building blocks from the phenylpropanoid pathway. chim.it |

| Coniferyl alcohol | Acyltransferases (e.g., CFAT) | Key C6C3 monomer unit; its acetylation is a committed step. frontiersin.orgchim.it |

| Coniferyl acetate | Laccases, Peroxidases | Dimerization and cyclization to form the dibenzocyclooctadiene core. iomcworld.com |

| Dibenzocyclooctadiene core | Methyltransferases, Hydroxylases | Final structural modifications to produce this compound and related lignans. researchgate.net |

Synthetic Methodologies and Strategies for this compound and Analogues

The chemical synthesis of this compound and other dibenzocyclooctadiene lignans is a significant challenge due to the steric congestion and the presence of multiple stereocenters, including axial chirality (atropisomerism) in the biaryl core. frontiersin.org Synthetic chemists have developed various strategies to construct this complex scaffold, often drawing inspiration from the proposed biosynthetic pathways. chim.it

While classical approaches often rely on the construction of a biaryl bond followed by cyclization to form the eight-membered ring, researchers are exploring more convergent and efficient strategies. One such underexplored avenue is the direct functionalization of a pre-formed macrocyclic framework, a concept that has been investigated for related structures like crown ethers. rsc.org This approach could potentially reduce the number of synthetic steps required.

Another emerging area is the use of photocatalysis to mimic the oxidative radical cyclizations believed to occur in lignan biosynthesis. researchgate.net This method uses light to generate radicals that can undergo controlled cyclization reactions, offering a novel way to form the complex polycyclic framework of dibenzocyclooctadiene lignans from a common radical progenitor. researchgate.net These redox-neutral methods provide a powerful tool for accessing highly oxidized and structurally diverse members of this natural product family. researchgate.net

A primary hurdle in the synthesis of this compound is the control of stereochemistry, particularly the two adjacent stereocenters on the cyclooctadiene ring and the atropisomerism of the biaryl linkage. chim.it The development of stereoselective methods is crucial for obtaining the desired biologically active isomer.

Asymmetric synthesis strategies have been employed with success. colab.ws These often involve the use of chiral auxiliaries or catalysts to control the formation of key stereocenters. For example, diastereoselective alkylation of N-acyloxazolidinone enolates has been used to create chiral β-benzyl-γ-butyrolactone intermediates, which can then be elaborated into the dibenzocyclooctadiene skeleton. cdnsciencepub.com Another powerful technique is the atroposelective Suzuki cyclization, which can establish the axial chirality of the biaryl system by relaying point chirality from existing stereocenters in the precursor molecule. researchgate.net The development of methods for the stereoselective synthesis of highly substituted alkenes and seven-membered rings are also relevant to tackling the challenges posed by the this compound structure. umsystem.edukaust.edu.saorganic-chemistry.org

| Stereochemical Challenge | Synthetic Strategy | Key Features |

| Ring Stereocenters | Diastereoselective alkylation cdnsciencepub.com | Use of chiral auxiliaries (e.g., oxazolidinones) to control the formation of stereocenters in key intermediates. |

| Axial Chirality (Atropisomerism) | Atroposelective Suzuki cyclization researchgate.net | Intramolecular coupling that transfers chirality from a point stereocenter to the biaryl axis. |

| Overall Stereocontrol | Asymmetric catalysis colab.ws | Employment of chiral catalysts to influence the stereochemical outcome of key bond-forming reactions. |

Modern synthetic chemistry offers a range of advanced techniques that are well-suited for the construction of complex molecules like this compound. Oxidative coupling reactions, which form carbon-carbon or carbon-heteroatom bonds with an increase in oxidation state, are particularly powerful for building molecular complexity efficiently. nih.gov

Intramolecular oxidative coupling of two phenolic precursors is a biomimetic approach that directly mimics the proposed biosynthetic pathway for forming the biaryl core of dibenzocyclooctadiene lignans. nih.gov Various reagents, including those based on ruthenium, have been used to effect this transformation with high diastereoselectivity. colab.ws Copper-catalyzed aerobic oxidative coupling reactions have also emerged as a versatile method for forming various chemical bonds under relatively mild conditions. organic-chemistry.orgrsc.org

Biocatalysis represents another frontier in the synthesis of complex natural products. Enzymes, such as lipases, can be used to perform highly selective transformations, such as enantioselective esterifications, on prochiral substrates to generate optically pure intermediates. colab.ws While the application of biocatalytic routes directly to the total synthesis of this compound is still an emerging area, the potential for enzymes to solve key stereochemical challenges is significant. The identification and engineering of enzymes from the biosynthetic pathway of this compound could one day enable the semisynthesis of this and related compounds. researchgate.net

Structure Activity Relationship Sar Studies of Kadsutherin and Its Derivatives

Identification of Key Structural Motifs and Their Influence on Biological Activity

The foundational structure of Kadsutherin and its related compounds is the dibenzocyclooctadiene skeleton, which is a primary determinant of their biological activity. mdpi.comnih.govmdpi.com This core motif consists of a biphenyl (B1667301) system fused to a cyclooctadiene ring. The spatial arrangement and conformation of this skeleton are critical factors influencing the compound's interaction with biological targets.

Key structural aspects that govern bioactivity include:

The Dibenzocyclooctadiene Core: This rigid skeleton provides the necessary framework for orienting various functional groups in three-dimensional space, which is essential for binding to specific receptors or enzymes. The integrity of this core structure is considered fundamental to the observed biological effects of this class of lignans (B1203133). mdpi.com

Biphenyl Configuration: Dibenzocyclooctadiene lignans can exist as atropisomers, meaning they are stereoisomers arising from hindered rotation around the single bond connecting the two phenyl rings. This results in either an S- or R-biphenyl configuration. nih.gov The specific stereochemistry of this biphenyl linkage has a profound impact on biological activity, with different configurations often exhibiting varied potency and selectivity. mdpi.comnih.gov

Aromatic Ring Substitution Pattern: In most dibenzocyclooctadiene lignans, the two aromatic rings are extensively substituted with oxygen-containing groups. However, variations in this pattern can significantly alter activity. A notable example is this compound C, which was the first identified dibenzocyclooctane lignan (B3055560) to lack an oxygen-containing substituent at the C(2) position. psu.eduresearchgate.net This highlights the importance of the substitution pattern on the aromatic rings for specific biological actions.

Analysis of the Impact of Substituents on Bioactivity (e.g., Oxygen-Containing Substituents at C(2), Angeloyl Moieties)

The type and position of substituent groups on the dibenzocyclooctadiene skeleton play a crucial role in modulating the biological activity of this compound derivatives. Research has focused on how different functional groups, particularly at specific carbon atoms, enhance or diminish the therapeutic effects.

Oxygen-Containing Substituents:

The presence and nature of oxygen-containing functional groups, such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and methylenedioxy (-O-CH2-O-), on the aromatic rings (typically at positions C-1, C-2, C-3, C-12, C-13, and C-14) are critical for activity. nih.govmdpi.com For instance, the absence of an oxygen-containing substituent at the C(2) position, as seen in this compound C, is a significant structural variation that can influence the molecule's properties. researchgate.net Furthermore, some studies on related lignans suggest that a hydroxyl group at the C-1 position may be a key feature for specific activities like anti-HBV effects. acgpubs.org

Angeloyl and Other Ester Moieties:

Ester groups, particularly the angeloyl moiety, are common substituents on the cyclooctadiene ring, often found at positions C-6, C-9, or C-14. mdpi.comresearchgate.netnih.gov The presence of an angeloyl group has been linked to specific biological activities. For example, this compound F, which possesses an angeloyl group at C-9, demonstrated the strongest anti-platelet aggregation activity among a series of tested lignans. nih.govmdpi.com Other ester groups, including acetyl, benzoyl, and tigloyl, are also frequently found at C-6 or C-9 and contribute to the diversity of biological effects observed in this family of compounds. mdpi.comnih.govnih.gov

The following table summarizes research findings on the impact of specific substituents on the biological activity of this compound derivatives and related lignans.

| Compound/Derivative | Substituent and Position | Biological Activity | Reference(s) |

| This compound F | Angeloyl group at C-9 | Strong anti-platelet aggregation | nih.govmdpi.com |

| This compound G | Benzoyl group at C-9 | Moderate anti-platelet aggregation | medchemexpress.com |

| This compound H | Acetoxy group at C-9 | Moderate anti-platelet aggregation | nih.gov |

| Angeloyl-binankadsurin A | Angeloyl group, Hydroxyl at C-1 | Anti-HBV activity | acgpubs.org |

| This compound C | No oxygen-containing substituent at C(2) | Notable for its unique structure | researchgate.net |

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies to this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to identify correlations between the physicochemical properties of a series of compounds and their biological activities. nih.govresearchgate.net This approach allows for the prediction of the activity of novel analogues, thereby guiding synthetic efforts toward more potent and selective compounds.

While specific QSAR studies focusing exclusively on a series of this compound analogues are not widely reported, the methodology has been applied to the broader class of dibenzocyclooctadiene lignans. These studies have successfully built predictive models for activities such as anticancer effects. nih.govresearchgate.net For example, QSAR models have been developed for various lignan subclasses, including dibenzocyclooctadienes, to predict their activity against targets like the mTOR protein, which is involved in cancer. nih.gov

Furthermore, a chemometric analysis of 140 classical lignans, including dibenzocyclooctadienes, evaluated key physicochemical properties like molecular weight and the octanol-water partition coefficient (LogP). mdpi.com This type of analysis helps in understanding the "drug-likeness" of these natural products. The study found that dibenzocyclooctadienes have a higher average molecular weight and lipophilicity compared to many other lignan classes. mdpi.com

A 3D-QSAR study was also conducted on lignan derivatives from Kadsura heteroclita that exhibited platelet-activating factor (PAF) antagonist activity. bjmu.edu.cn This demonstrates the applicability of advanced computational methods to understand the SAR of this specific class of compounds from the Kadsura genus. These broader studies provide a valuable framework and demonstrate the potential for applying QSAR methodologies to a dedicated series of this compound analogues to systematically explore their SAR and design new derivatives with enhanced biological profiles.

Preclinical Investigations of Kadsutherin S Biological Activities

In Vitro Pharmacological Research Models

Anti-Platelet Aggregation Studies (e.g., ADP-induced platelet aggregation)

Lignans (B1203133) isolated from the genus Kadsura have been investigated for their effects on platelet aggregation. Notably, a study focusing on compounds from Kadsura interior identified that Kadsutherin E, along with other related lignans, exhibited inhibitory activity against adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation in vitro. While the precise quantitative details of this inhibition by this compound E are not extensively documented in widely available literature, this finding suggests a potential role for this compound in modulating platelet function. Further research is necessary to fully characterize the dose-dependent effects and the underlying mechanisms of this compound's anti-platelet aggregation activity.

Table 1: In Vitro Anti-Platelet Aggregation Activity of this compound E

| Compound | Assay | Observed Effect |

| This compound E | ADP-induced platelet aggregation | Inhibition |

Hepatoprotective Activity Assessments

As of the latest literature review, there are no specific in vitro studies available that investigate the hepatoprotective activity of the isolated compound this compound. While the Kadsura genus is known to produce a variety of bioactive compounds, and extracts from some species have been evaluated for liver-protective effects, dedicated research on this compound for this specific biological activity has not been published. Standard in vitro models for assessing hepatoprotective activity often involve challenging liver cell lines, such as HepG2, with toxins like carbon tetrachloride (CCl4) or acetaminophen (B1664979) and then evaluating the protective effects of the test compound. Future studies employing such models would be necessary to determine if this compound possesses any hepatoprotective properties.

Antitumor and Cytotoxic Activity Evaluations (e.g., Inhibition of Epstein-Barr Virus Early Antigen Activation)

There is currently no scientific evidence available from in vitro studies to suggest that this compound possesses antitumor or cytotoxic activity, specifically concerning the inhibition of Epstein-Barr Virus (EBV) early antigen activation. While various natural products are screened for their potential to inhibit EBV as a strategy for cancer chemoprevention, this compound has not been a subject of such published investigations. Standard assays for this purpose typically involve treating EBV-positive lymphoblastoid cell lines (e.g., Raji cells) with an inducing agent and then assessing the ability of the test compound to inhibit the expression of viral antigens. To ascertain any potential antitumor-promoting activity of this compound, it would need to be evaluated in these specific in vitro models.

Anti-HIV Activity Studies

Lignans isolated from the Kadsura genus have demonstrated anti-HIV activity in several studies. Research on compounds from various Kadsura species has identified lignans that can inhibit HIV replication in vitro. However, specific data on the anti-HIV activity of the compound this compound is not available in the current body of scientific literature. In vitro anti-HIV activity is typically assessed using cell-based assays that measure the inhibition of viral replication in susceptible cell lines (e.g., MT-4, C8166) upon infection with HIV. Key parameters such as the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are determined to evaluate the potency and selectivity of the compound. While the broader class of compounds to which this compound belongs has shown promise, dedicated studies are required to determine if this compound itself possesses any anti-HIV properties.

Immunomodulatory Activity Assessments

A thorough review of the scientific literature reveals a lack of in vitro studies investigating the immunomodulatory activity of this compound. The assessment of immunomodulatory effects in vitro typically involves treating various immune cells (e.g., lymphocytes, macrophages) with the test compound and measuring subsequent changes in cell proliferation, cytokine production (e.g., TNF-α, IL-6, IL-10), or phagocytic activity. Although polysaccharides from Kadsura marmorata have been shown to possess immunomodulatory properties, there is no published research to indicate that the lignan (B3055560) this compound has been evaluated for such activities. Therefore, the potential for this compound to modulate immune responses remains uninvestigated.

Neuroprotective Effect Investigations

Currently, there are no specific in vitro studies available that have investigated the neuroprotective effects of this compound. Research into the neuroprotective potential of natural compounds often utilizes in vitro models of neuronal cell death, where neuronal cell lines (e.g., SH-SY5Y, PC12) are exposed to neurotoxins (e.g., 6-hydroxydopamine, glutamate, amyloid-beta peptides) to mimic the pathological conditions of neurodegenerative diseases. The ability of a test compound to protect these cells from damage or death is then assessed. While compounds from the Kadsura genus have been explored for various biological activities, the specific neuroprotective potential of this compound has not yet been the subject of published scientific inquiry.

Nitric Oxide (NO) Production Inhibition Studies

Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological processes. However, its overproduction, particularly by inducible nitric oxide synthase (iNOS), is a hallmark of inflammatory conditions and septic shock. nih.gov Consequently, the inhibition of iNOS and the subsequent reduction of NO levels are key targets for anti-inflammatory drug discovery.

While this compound is a neolignan isolated from Piper kadsura, a plant known for its traditional use in treating inflammatory ailments like rheumatic arthritis, specific studies detailing this compound's direct inhibitory effect on nitric oxide production are not extensively documented in publicly available research. ms-editions.cl The primary chemical constituents isolated and identified from P. kadsura are lignans and neolignans, which are recognized for their anti-inflammatory potential. ms-editions.cl

Research on other compounds isolated from Piper kadsura has demonstrated notable anti-inflammatory activities. For instance, two other neolignans, piperkadsin A and piperkadsin B, have been evaluated for their biological activities. While these studies focused on the inhibition of reactive oxygen species (ROS) production, they underscore the anti-inflammatory potential of neolignans from this plant source. nih.gov The investigation into the specific mechanisms of action, including the direct impact on NO production by this compound, remains an area for further scientific exploration. The general anti-inflammatory properties of extracts from the Piper genus suggest that their constituent compounds, including this compound, may act on various inflammatory mediators.

Below is a table summarizing the inhibitory activity of related compounds on inflammatory markers.

| Compound/Extract | Source Plant | Activity Measured | Key Findings |

| Piperkadsin A | Piper kadsura | Inhibition of PMA-induced ROS production in human polymorphonuclear neutrophils | Potent inhibition with IC₅₀ value of 4.3 +/- 1.0 µM. nih.gov |

| Piperkadsin B | Piper kadsura | Inhibition of PMA-induced ROS production in human polymorphonuclear neutrophils | Showed inhibition with IC₅₀ value of 12.2 +/- 3.2 µM. nih.gov |

| Futoquinol | Piper kadsura | Inhibition of PMA-induced ROS production in human polymorphonuclear neutrophils | Showed inhibition with IC₅₀ value of 13.1 +/- 5.3 µM. nih.gov |

This table presents data on related neolignans from the same plant, as specific nitric oxide inhibition data for this compound was not available in the reviewed sources.

In Vivo Preclinical Efficacy Models for Compound Evaluation

Animal Model Selection and Design in Drug Discovery and Development

The evaluation of a potential therapeutic agent like this compound in a living organism is a critical phase in preclinical development. In vivo models are essential for understanding the complex interactions of a compound within a biological system, providing insights that cannot be obtained from in vitro studies alone. tandfonline.com The selection and design of appropriate animal models are paramount for obtaining reliable and translatable data on a compound's efficacy and mechanism of action. taconic.com

The choice of an animal model depends heavily on the therapeutic area and the specific scientific question being addressed. tandfonline.com For anti-inflammatory drug development, rodent models of inflammation are commonly used. These can include models of acute inflammation, such as carrageenan-induced paw edema, or more complex chronic models like adjuvant-induced arthritis, which shares pathological similarities with human rheumatoid arthritis. nih.gov

Key considerations in animal model selection include:

Genetic Similarity: Mice are the most predominantly used animal model in drug discovery, largely due to their genetic similarities to humans, which allows for more relevant disease modeling. taconic.com

Pathophysiological Relevance: The chosen model should mimic the human disease state as closely as possible to ensure the findings are translatable. taconic.com

Predictive Value: The model should have a demonstrated ability to predict clinical outcomes for similar classes of compounds.

Practicality and Ethics: Factors such as breeding cycles, cost-effectiveness, and ethical considerations are also crucial in the selection process. taconic.com

Genetically engineered mouse models (GEMs) have significantly advanced drug discovery by allowing for the creation of models that more precisely replicate human diseases, aiding in target validation and the in vivo assessment of new therapeutic agents. taconic.com The design of the study itself involves defining endpoints, determining group sizes for statistical power, and establishing a dosing regimen, all of which are critical for generating robust preclinical evidence. taconic.com

Pharmacokinetic-Pharmacodynamic (PK-PD) Relationship Studies in Preclinical Contexts

Understanding the relationship between a drug's concentration in the body over time (pharmacokinetics, PK) and its observed effect (pharmacodynamics, PD) is fundamental to drug development. als.net Preclinical PK-PD analysis provides a quantitative framework to connect drug exposure to biological response, which is crucial for predicting efficacious dosing regimens in humans. youtube.com

Pharmacokinetics (PK) describes what the body does to the drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). als.net A typical PK study involves administering the compound to an animal model and collecting samples (e.g., blood, tissue) over time to measure drug concentrations. als.net

Pharmacodynamics (PD) describes what the drug does to the body. youtube.com PD markers are measurable biological characteristics that indicate a drug is engaging with its target and eliciting the desired physiological response. youtube.com For an anti-inflammatory compound, a PD marker could be the reduction of a pro-inflammatory cytokine or the inhibition of an enzyme like iNOS.

By integrating PK and PD data, researchers can build models that characterize the exposure-response relationship. nih.gov These models are invaluable for:

Optimizing Dosing Schedules: PK-PD analysis helps determine the dosing frequency and concentration needed to maintain therapeutic levels of the drug at the site of action. catapult.org.uk

Translating Findings: Understanding the PK-PD relationship in preclinical models is essential for extrapolating data from animals to humans and predicting clinical efficacy. youtube.com

Informing Decision-Making: Robust PK-PD data can help de-risk a project by identifying compounds with favorable properties early in the discovery process, saving time and resources. als.net

A well-designed preclinical PK-PD study typically includes a range of doses and multiple time points to capture the full time course of both drug exposure and pharmacological effect. catapult.org.uk This integrated approach allows for a more mechanistic understanding of a compound's action and increases the probability of success in subsequent clinical trials. nih.gov

Analytical Methodologies for Kadsutherin Quantification and Profiling

Chromatographic Quantification Techniques (e.g., LC/MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the principal technique for the reliable quantification of Kadsutherin in biological samples such as plasma, urine, and feces. Specifically, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer is frequently utilized for its speed, resolution, and sensitivity. researchgate.netmdpi.comnih.gov

A typical quantitative method involves the development of a sensitive and selective UHPLC-MS/MS assay operating in Multiple Reaction Monitoring (MRM) mode. mdpi.comnih.govnih.gov This approach ensures high specificity by monitoring a specific precursor ion to product ion transition for this compound and an internal standard (IS). The use of an appropriate internal standard, a compound with similar physicochemical properties to this compound, is critical to correct for variations during sample preparation and analysis. nih.gov

Sample preparation commonly involves protein precipitation with an organic solvent like acetonitrile (B52724) or methanol (B129727), a straightforward and effective method for extracting the analyte from plasma. researchgate.netnih.gov Following extraction, the supernatant is injected into the UHPLC system.

Chromatographic separation is typically achieved on a C18 reversed-phase column. researchgate.netnih.gov A gradient elution using a mobile phase consisting of an aqueous component (often with a formic acid modifier to improve ionization) and an organic solvent such as acetonitrile or methanol allows for the efficient separation of this compound from endogenous matrix components. researchgate.netnih.gov

The mass spectrometer is operated with an electrospray ionization (ESI) source, usually in positive ion mode, which is effective for ionizing lignan (B3055560) compounds. nih.govnih.gov Method validation is performed according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effect to ensure the reliability of the results. nih.gov

Table 1: Illustrative Parameters for a UPLC-MS/MS Method for this compound Quantification

| Parameter | Specification |

| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer |

| Chromatography | |

| Column | Reversed-phase C18 column (e.g., 2.1 mm × 50 mm, 1.8 µm) nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid researchgate.netnih.gov |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid researchgate.netnih.gov |

| Flow Rate | 0.3 - 0.4 mL/min nih.gov |

| Elution Mode | Gradient Elution researchgate.net |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Precursor Ion (Q1) | [M+H]⁺ for this compound |

| Product Ion (Q3) | Specific fragment ion of this compound |

| Sample Preparation | |

| Matrix | Rat Plasma, Urine, Feces researchgate.netnih.gov |

| Method | Protein Precipitation with Acetonitrile or Methanol researchgate.netnih.govnih.gov |

This table presents a hypothetical but scientifically plausible set of parameters based on methods developed for structurally similar lignans (B1203133).

Advanced Spectroscopic Analysis for Compound Profiling and Metabolite Identification

Identifying the metabolic fate of this compound is essential for a complete understanding of its biological activity and safety profile. This involves the use of high-resolution mass spectrometry (HRMS) and, for definitive structural confirmation, nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net

Metabolite profiling studies are often conducted using UHPLC coupled to a high-resolution mass spectrometer, such as a Quadrupole-Orbitrap (Q-Orbitrap) or Quadrupole Time-of-Flight (Q-TOF) instrument. researchgate.netresearchgate.net These instruments provide highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of potential metabolites. nih.gov Analysis is performed in full-scan mode to detect all possible metabolites, with data-dependent MS/MS (dd-MS2) scans triggered to obtain fragmentation spectra for structural elucidation. nih.gov

The metabolic transformations this compound is likely to undergo include Phase I reactions (such as hydroxylation, demethylation, and dehydrogenation) and Phase II reactions (such as glucuronidation and sulfation). nih.gov By comparing the full-scan mass spectra of control and post-dose samples, potential metabolites can be identified based on their accurate mass and characteristic isotopic patterns. The fragmentation patterns obtained from the MS/MS spectra are then analyzed to pinpoint the site of metabolic modification on the this compound scaffold. nih.gov

For the unequivocal determination of a metabolite's structure, especially for novel or unexpected transformation products, isolation of the metabolite is followed by analysis using NMR spectroscopy. researchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments (such as COSY, HSQC, and HMBC) provide detailed information about the connectivity of atoms within the molecule, allowing for the definitive assignment of the chemical structure. researchgate.netresearchgate.net

Table 2: Common Metabolic Reactions for Lignans and Corresponding Mass Shifts

| Metabolic Reaction | Mass Change (Da) | Description |

| Phase I | ||

| Hydroxylation | +16 | Addition of a hydroxyl group (-OH) |

| Demethylation | -14 | Removal of a methyl group (-CH₃) |

| Dehydrogenation | -2 | Removal of two hydrogen atoms |

| Phase II | ||

| Glucuronidation | +176 | Conjugation with glucuronic acid |

| Sulfation | +80 | Conjugation with a sulfate (B86663) group |

This table outlines common metabolic pathways observed for lignans, which are anticipated for this compound, and the corresponding change in molecular mass detected by HRMS.

Future Directions in Kadsutherin Research

Advancements in Synthetic Methodologies for Novel Kadsutherin Analogues with Enhanced Bioactivity

The development of robust and efficient synthetic strategies is paramount to fully explore the therapeutic potential of this compound and to generate novel analogues with improved biological activity. While many dibenzocyclooctadiene lignans (B1203133) are isolated from natural sources, total synthesis offers a route to produce these complex molecules in larger quantities and to create structural variations that are not accessible naturally.

Future efforts in this domain will likely focus on enantioselective synthesis, a critical aspect for producing specific stereoisomers that may exhibit enhanced potency and reduced off-target effects. Researchers are exploring various strategies to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions. figshare.comnih.govacs.orgacs.orgnih.gov Key reactions in the synthesis of the dibenzocyclooctadiene core, such as intramolecular biaryl coupling and oxidative coupling, are continually being optimized to improve yields and stereoselectivity. figshare.comnih.gov

A significant area of advancement will be the development of synthetic routes that allow for the late-stage diversification of the this compound scaffold. This would enable the rapid generation of a library of analogues with modifications at various positions of the molecule. By systematically altering functional groups, researchers can probe structure-activity relationships (SAR) and identify key molecular features responsible for bioactivity. For instance, creating analogues with different ester or ether groups, or modifying the substitution pattern on the aromatic rings, could lead to compounds with enhanced cytotoxic activity against cancer cells or improved anti-platelet aggregation effects. ox.ac.uk The synthesis of analogues of other complex natural products has demonstrated that even minor structural changes can lead to significant improvements in potency and pharmacokinetic properties. psu.eduicr.ac.uknih.govwikipedia.orgscripps.edu

Table 1: Synthetic Strategies for Dibenzocyclooctadiene Lignans

| Synthetic Approach | Key Features | Potential for this compound Analogue Synthesis |

| Asymmetric Total Synthesis | Employs chiral catalysts or auxiliaries to produce a single enantiomer. figshare.comnih.govacs.orgacs.orgnih.gov | Crucial for identifying the most active stereoisomer of this compound and its analogues. |

| Atropdiastereoselective Biaryl Coupling | Controls the stereochemistry of the biaryl axis, a key feature of dibenzocyclooctadiene lignans. figshare.comnih.govacs.org | Essential for constructing the core structure of this compound with the correct spatial arrangement. |

| Late-Stage Functionalization | Allows for the modification of a common intermediate to produce a variety of analogues. | Enables the rapid exploration of structure-activity relationships to optimize bioactivity. |

| Biomimetic Synthesis | Mimics the natural biosynthetic pathway to construct the molecule. wikipedia.org | Can provide efficient and stereoselective routes to the this compound scaffold. |

Deeper Elucidation of Molecular Mechanisms through Systems Biology and Omics Approaches

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is a critical step in its development as a therapeutic agent. Systems biology, which integrates various "omics" data (genomics, transcriptomics, proteomics, and metabolomics), offers a powerful approach to unravel the complex cellular pathways modulated by this compound. researchgate.netacs.orgresearchgate.netresearchgate.netnih.govmdpi.comfrontiersin.orgfrontiersin.orgnih.gov

Future research will likely employ these multi-omics strategies to gain a holistic view of this compound's impact on cellular function. For example, transcriptomic analysis (e.g., RNA-seq) of cells treated with this compound can reveal changes in gene expression, identifying signaling pathways that are activated or inhibited. researchgate.net Proteomic studies can then be used to confirm these findings at the protein level and to identify post-translational modifications that may be crucial for the compound's activity. Metabolomic analyses can further illuminate the downstream effects on cellular metabolism. acs.orgresearchgate.net

By integrating these different omics datasets, researchers can construct comprehensive models of this compound's mechanism of action. researchgate.net This approach has been successfully applied to understand the biosynthesis of other lignans and to elucidate the complex biology of various diseases. acs.orgresearchgate.netmdpi.comfrontiersin.org For instance, applying these techniques to this compound could reveal that its anti-cancer effects are due to the simultaneous modulation of multiple pathways, such as apoptosis, cell cycle arrest, and the inhibition of angiogenesis. nih.gov This detailed mechanistic understanding is essential for identifying predictive biomarkers of response and for designing rational combination therapies.

Table 2: Application of Omics Technologies in this compound Research

| Omics Technology | Information Gained | Potential Insights into this compound's Mechanism |

| Genomics | Identifies genetic variations that may influence response to this compound. | Could help in personalizing this compound-based therapies. |

| Transcriptomics | Measures changes in gene expression in response to this compound treatment. researchgate.net | Reveals the signaling pathways and cellular processes affected by the compound. |

| Proteomics | Quantifies changes in protein levels and post-translational modifications. | Confirms transcriptomic findings and identifies direct protein targets of this compound. |

| Metabolomics | Analyzes changes in the levels of small molecule metabolites. acs.orgresearchgate.net | Elucidates the downstream effects of this compound on cellular metabolism. |

| Integrated Multi-Omics | Combines data from all omics platforms for a holistic view. researchgate.netresearchgate.net | Provides a comprehensive understanding of the complex molecular mechanisms of this compound. |

Integration of Computational Approaches and Artificial Intelligence in Lignan (B3055560) Drug Discovery

The fields of computational chemistry and artificial intelligence (AI) are poised to revolutionize the process of drug discovery and development, and their application to lignans like this compound holds immense promise. helmholtz-hips.deijrpas.comtijer.orgdypvp.edu.incas.orghelmholtz-hips.demdpi.comresearchgate.netmdpi.comnih.govnih.govcabidigitallibrary.orgacs.orgresearchgate.netresearchgate.netchemrxiv.org These in silico methods can significantly accelerate the identification of new lead compounds and optimize their properties, reducing the time and cost associated with traditional experimental approaches.

One of the key applications of computational modeling is in the virtual screening of large chemical libraries to identify new lignan analogues with desired biological activities. mdpi.comcabidigitallibrary.orgresearchgate.net By creating a three-dimensional model of a target protein, researchers can computationally "dock" thousands of virtual compounds into the active site to predict their binding affinity. mdpi.comresearchgate.netnih.govnih.govcabidigitallibrary.org This approach can be used to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing.

Furthermore, AI and machine learning algorithms can be trained on existing data of lignan structures and their known biological activities to develop predictive models. ijrpas.comtijer.orgdypvp.edu.incas.orgmdpi.com These models can then be used to predict the activity of novel, untested this compound analogues, guiding the design of compounds with enhanced potency and selectivity. ijrpas.comtijer.orgdypvp.edu.incas.org AI can also be used to analyze complex multi-omics data to identify novel drug targets and to understand the polypharmacological effects of compounds like this compound, which may interact with multiple targets to produce their therapeutic effects. ijrpas.comtijer.orgcas.org The integration of AI with synthetic biology also opens up possibilities for designing and producing novel "non-natural" natural products with tailored biological activities. helmholtz-hips.deacs.org

Exploration of Undiscovered Biological Activities and Therapeutic Potential in Emerging Disease Models

While initial research has focused on the anti-platelet and potential cytotoxic activities of this compound and related lignans, there is a vast, unexplored landscape of other potential therapeutic applications. Dibenzocyclooctadiene lignans as a class have been shown to possess a wide range of biological activities, including anti-inflammatory, neuroprotective, and antiviral effects. nih.govrsc.orgmdpi.com

Future research should aim to systematically screen this compound and its analogues against a broad panel of biological targets and in various disease models to uncover novel therapeutic opportunities. For example, given the known neuroprotective effects of some lignans, it would be valuable to investigate the potential of this compound in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. rsc.orgriken.jpfrontiersin.orgcea.fracnr.co.uknih.gov The anti-inflammatory properties of this compound class also suggest potential applications in chronic inflammatory diseases.

Moreover, the emergence of new and re-emerging infectious diseases necessitates a continuous search for novel antiviral and antimicrobial agents. Screening this compound against a range of viruses and bacteria could lead to the discovery of new anti-infective leads. rsc.org Additionally, the potential for dibenzocyclooctadiene lignans to overcome multidrug resistance in cancer is a particularly exciting area for future investigation. researchgate.netiiarjournals.org By exploring these uncharted territories, researchers may uncover unexpected and highly valuable therapeutic applications for this compound and its derivatives. The use of advanced in vitro models, such as 3D organoids and patient-derived cells, will be instrumental in validating these new activities in a more physiologically relevant context. frontiersin.org

Table 3: Investigated and Potential Future Therapeutic Areas for Dibenzocyclooctadiene Lignans

| Therapeutic Area | Current Research Focus for the Lignan Class | Potential for this compound Research |

| Oncology | Cytotoxicity, reversal of multidrug resistance, anti-angiogenesis. ox.ac.ukicr.ac.ukresearchgate.netnih.goviiarjournals.orgnih.govcancerresearchuk.orgnih.gov | Investigation of cytotoxic activity against a broader range of cancer cell lines and in vivo tumor models. |

| Cardiovascular Disease | Anti-platelet aggregation. | Further elucidation of the mechanism of anti-platelet activity and exploration of other cardiovascular benefits. |

| Neurodegenerative Diseases | Neuroprotective effects against β-amyloid toxicity. rsc.orgriken.jpfrontiersin.orgcea.fracnr.co.uknih.gov | Evaluation in models of Alzheimer's, Parkinson's, and other neurodegenerative conditions. |

| Inflammatory Diseases | Inhibition of inflammatory mediators. | Screening for activity in models of chronic inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease. |

| Infectious Diseases | Anti-HIV and other antiviral activities. rsc.org | Broad-spectrum antiviral and antibacterial screening. |

Q & A

Q. What is the chemical structure of Kadsutherin, and how is it distinguished from other lignans in Kadsura species?

Methodological Answer: this compound (C₂₇H₃₂O₇) is a dibenzocyclooctadiene lignan characterized by a unique oxygenated bicyclic framework. Key structural markers include a β-O-angeloyl group and specific methyl and hydroxyl substitutions at positions C-6 and C-9, respectively . Differentiation from related lignans (e.g., kadsuralignan A, deoxyschisandrin) requires nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-¹H COSY and HMBC correlations, to resolve stereochemistry and substituent positions .

Q. What are the primary natural sources of this compound, and how is it isolated for laboratory studies?

Methodological Answer: this compound is predominantly isolated from Kadsura coccinea (syn. Kadsura chinensis) stem extracts. Standard isolation involves:

- Extraction: Ethanol or methanol maceration followed by solvent partitioning (e.g., ethyl acetate for polarity-based fractionation).

- Purification: Sequential column chromatography (silica gel, Sephadex LH-20) and preparative HPLC with UV detection (λ = 254 nm) . Purity validation requires ≥95% HPLC peak area and concordance of melting points/optical rotations with literature .

Q. What in vitro bioactivity data exist for this compound, and how should researchers interpret variability in reported inhibition rates?

Methodological Answer: this compound exhibits moderate enzyme inhibitory activity (e.g., 49.47% ± 2.93 inhibition against COX-1 in one study ). Variability arises from:

- Assay Conditions: Differences in enzyme concentration, incubation time, and substrate specificity.

- Compound Stability: Degradation during storage or solvent interactions. Researchers should replicate assays under standardized protocols (e.g., IC₅₀ determination via dose-response curves) and cross-validate with positive controls (e.g., aspirin for COX inhibition) .

| Compound | Inhibition (%) ± SE | Enzyme Target | Reference |

|---|---|---|---|

| This compound | 49.47 ± 2.93 | COX-1 | |

| Aspirin | 59.94 ± 2.44 | COX-1 |

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Answer: Contradictions often stem from biological variability (e.g., plant chemotypes) or methodological inconsistencies . To address this:

- Source Authentication: Use DNA barcoding (e.g., ITS or matK sequences) to confirm plant species identity .

- Dose-Response Standardization: Employ a unified protocol (e.g., 24-hour incubation, 10–100 µM concentration range) across cell-based and enzymatic assays .

- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies and identify outliers .

Q. What experimental strategies optimize the yield of this compound during isolation while minimizing co-elution with structurally similar lignans?

Methodological Answer:

- Chromatographic Optimization: Use HILIC (hydrophilic interaction chromatography) or chiral stationary phases to separate stereoisomers.

- Solvent System Refinement: Adjust mobile phase ratios (e.g., acetonitrile:water gradients with 0.1% formic acid) to enhance resolution .

- LC-MS Monitoring: Implement real-time mass spectrometry to track this compound (m/z 469.2 [M+H]⁺) and discard fractions with impurities .

Q. How can structure-activity relationship (SAR) studies be structured to identify key functional groups responsible for this compound’s bioactivity?

Methodological Answer:

- Synthetic Analogs: Synthesize derivatives with modifications at the β-O-angeloyl group or methyl substitutions.

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., COX-1).

- Biological Testing: Compare analog activity profiles using standardized assays, prioritizing compounds with ≥50% inhibition .

Methodological Best Practices

- Data Reproducibility: Document extraction and assay protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including raw NMR spectra and chromatograms in supplementary materials .

- Ethical Sourcing: Adhere to Nagoya Protocol standards for plant material acquisition and cite herbarium vouchers .

- Contradiction Analysis: Use triangulation (e.g., combining enzymatic, cellular, and in silico data) to validate findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.